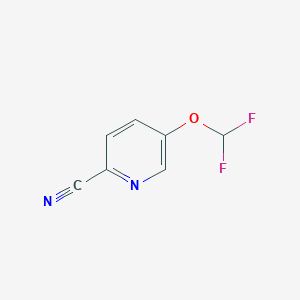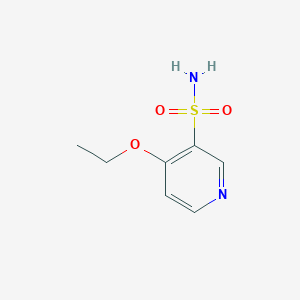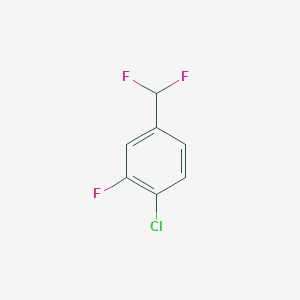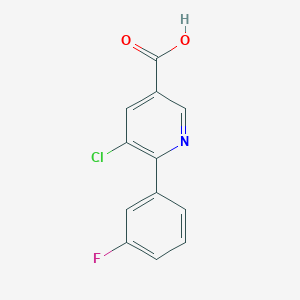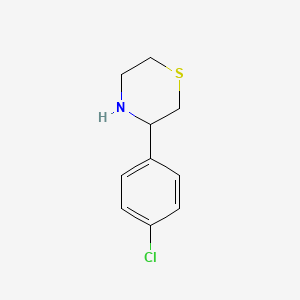
3-(4-Chlorophenyl)thiomorpholine
Vue d'ensemble
Description
“3-(4-Chlorophenyl)thiomorpholine” is a chemical compound with the molecular formula C10H12ClNS . It is a part of the class of compounds known as halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenyl)thiomorpholine” includes a thiomorpholine ring attached to a 4-chlorophenyl group . The compound has a molecular weight of 213.73 . More detailed structural analysis would require specific experimental data or computational modeling.Applications De Recherche Scientifique
Antimicrobial Activity
One study focused on the synthesis and antimicrobial activity of thiomorpholine derivatives, including those related to 3-(4-Chlorophenyl)thiomorpholine. These derivatives were synthesized through nucleophilic substitution reactions and evaluated for their antimicrobial properties. The research aimed to develop molecules with increased microbial intracellular concentration and decreased microbial resistance, indicating the potential of thiomorpholine derivatives in therapeutic applications (D. Kardile & N. Kalyane, 2010).
Medicinal Chemistry Building Blocks
Another significant application is in medicinal chemistry, where novel bridged bicyclic thiomorpholines serve as potentially useful building blocks. These compounds, including variations of 3-(4-Chlorophenyl)thiomorpholine, have shown interesting biological profiles, suggesting their utility in developing new therapeutic agents. The synthesis of these building blocks from inexpensive materials highlights the versatility and accessibility of thiomorpholine derivatives in drug discovery (Daniel P. Walker & D. J. Rogier, 2013).
Crystal Structure and Optoelectronic Properties
The crystal structure of compounds related to 3-(4-Chlorophenyl)thiomorpholine, such as dimethomorph, has been studied, providing insights into their chemical properties and potential applications in materials science. These studies contribute to our understanding of the structural characteristics that influence the activity and functionality of thiomorpholine derivatives (Gihaeng Kang et al., 2015).
Enzyme Inhibition and Sensing Applications
Thiourea derivatives, including those with the 3-(4-Chlorophenyl)thiomorpholine structure, have been identified as efficient enzyme inhibitors and sensors for mercury. Their simple structure belies their effectiveness in these roles, showcasing the potential of thiomorpholine derivatives in biochemical and environmental monitoring applications (F. Rahman et al., 2021).
Environmental Science Applications
In environmental science, derivatives of 3-(4-Chlorophenyl)thiomorpholine have been investigated for their adsorption properties, particularly in the context of removing pesticides from wastewater. Such studies underscore the environmental relevance of thiomorpholine derivatives, highlighting their potential as low-cost, effective solutions for water purification (Stéphanie Boudesocque et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVLSFRFDBIYIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



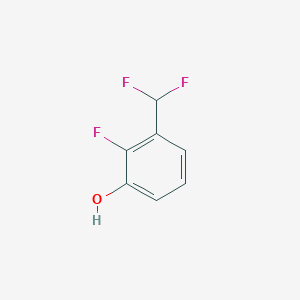
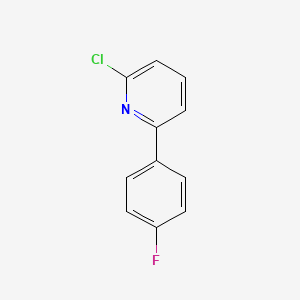
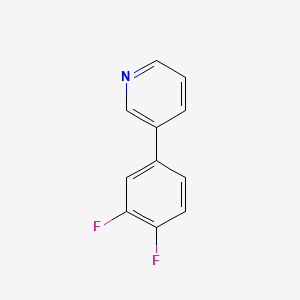
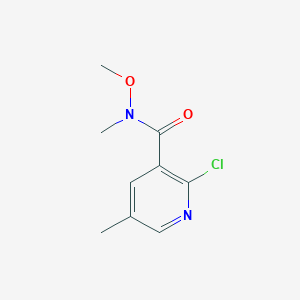
![N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1420976.png)
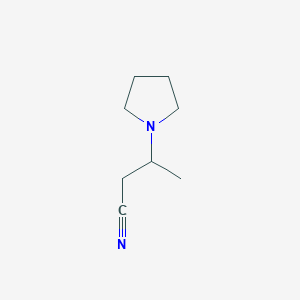
![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1420979.png)
